N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a hybrid organic compound featuring a benzimidazole core linked via an ethyl spacer to a propanamide group, which is further substituted with a 5-methoxyindole moiety. This structure combines two pharmacologically significant heterocycles: benzimidazole, known for its role in enzyme inhibition and receptor modulation, and indole, a scaffold prevalent in bioactive molecules like serotonin and indomethacin .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-16-6-7-19-15(14-16)9-12-25(19)13-10-21(26)22-11-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,12,14H,8,10-11,13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
TWNGORZIJJAXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(1H-Benzimidazol-2-yl)acetic Acid
Benzimidazole cores are typically synthesized via cyclization of o-phenylenediamine derivatives. For example, reacting o-phenylenediamine with ethyl acetoacetate under acidic conditions yields 2-methylbenzimidazole, which is subsequently oxidized to the carboxylic acid using KMnO₄ or CrO₃.
Reaction conditions :
Conversion to Ethylamine Derivative
The carboxylic acid is converted to an acyl chloride using oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane (DCM). This intermediate reacts with ethylenediamine (3 equiv) in DCM at 0°C to form the ethylamine derivative.
Key parameters :
Synthesis of 5-Methoxyindole-Propanoyl Chloride
Alkylation of 5-Methoxyindole
5-Methoxyindole undergoes N-alkylation with 3-bromopropionyl chloride in the presence of NaH (2 equiv) in dry THF. The reaction proceeds via nucleophilic substitution at the indole nitrogen.
Reaction conditions :
-
Base : NaH (60% dispersion in oil)
-
Solvent : THF, anhydrous
-
Temperature : −10°C → 25°C, 4 hours
-
Yield : 65%
Acid Chloride Formation
The resulting 3-(5-methoxy-1H-indol-1-yl)propanoic acid is treated with oxalyl chloride (1.5 equiv) and DMF (0.1 equiv) in DCM to form the propanoyl chloride.
Purification : Distillation under reduced pressure (40°C, 15 mmHg) yields >95% purity.
Amide Bond Formation: Coupling of Fragments
The final step involves coupling the benzimidazole-ethylamine with 5-methoxyindole-propanoyl chloride using a carbodiimide coupling agent. N,N′-Carbonyldiimidazole (CDI, 1.2 equiv) in THF activates the acyl chloride, followed by addition of the amine (1 equiv).
Optimized conditions :
-
Solvent : THF, anhydrous
-
Temperature : 25°C, 12 hours
-
Work-up : Aqueous NaHCO₃ wash, drying over MgSO₄
Alternative methods :
-
HOBt/EDCl : Ethylenediamine carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM improves yields to 63% but requires longer reaction times (24 hours).
Purification and Characterization
Crystallization as Mesylate Salt
Crude product is purified by converting it to the mesylate salt using methanesulfonic acid (1.1 equiv) in acetone. The salt crystallizes at 4°C, yielding 89% recovery.
Crystallization parameters :
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–6.7 (m, aromatic), 4.3 (t, J = 6 Hz, 2H), 3.8 (s, 3H, OCH₃).
-
HRMS : m/z 362.4 [M+H]⁺ (calculated for C₂₁H₂₂N₄O₂: 362.17).
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance coupling efficiency but may require rigorous drying. Hydrocarbon solvents (toluene) reduce side reactions but lower yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive moieties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can interact with various biological targets, including DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Positional Isomer: 4-Methoxyindole Derivative
A closely related compound, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7), differs only in the methoxy group’s position (4- vs. 5-methoxy on the indole). Positional isomerism can significantly alter biological activity. For example, 5-methoxyindoles are common in melatonin analogs, whereas 4-substituted indoles may exhibit distinct receptor binding profiles .
| Property | Target Compound (5-Methoxy) | 4-Methoxy Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₂ | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.4 | 362.4 |
| Key Structural Difference | 5-Methoxyindole | 4-Methoxyindole |
| Potential Biological Implications | Enhanced serotonin receptor interaction | Altered binding mode |
Indole-Ethyl Propanamide Derivatives
3-(1H-Indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide (CAS 1574408-44-8) replaces the benzimidazole with a second indole group. 362.4) and solubility profile may also differ due to reduced aromaticity .
Naproxen-Indole Hybrid
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide integrates a naproxen-derived naphthalene group instead of benzimidazole. The naphthalene moiety increases hydrophobicity, which may affect blood-brain barrier penetration .
Sulfonamide-Functionalized Indomethacin Analogs
Compounds like 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide incorporate sulfonamide groups, a hallmark of COX-2 inhibitors. The benzimidazole in the target compound lacks this electronegative substituent, suggesting divergent selectivity.
Benzimidazole-Triazole-Thiazole Hybrids
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide feature multi-heterocyclic architectures. The target compound’s simpler structure may offer advantages in bioavailability and manufacturing .
Key Research Findings and Implications
- Structural Flexibility : The benzimidazole-ethyl-propanamide scaffold allows modular substitution, enabling tuning of electronic and steric properties. For example, methoxy positioning on indole (4 vs. 5) alters π-stacking and dipole interactions .
- Pharmacological Potential: Analogous compounds with naproxen or sulfonamide groups highlight applications in inflammation and pain management. The target compound’s benzimidazole may confer kinase inhibitory activity, as seen in similar derivatives .
- Synthetic Accessibility: The target compound can be synthesized via amide coupling (e.g., PyBOP-mediated), akin to methods used for N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazole-2-yl)propanamide .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide, a compound featuring both benzimidazole and indole moieties, has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological assays, mechanisms of action, and comparative studies.
Molecular Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
The compound integrates an indole structure known for its pharmacological properties with a benzimidazole core, which is often associated with anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.7 | |
| Compound B | HCT116 (colon cancer) | 4.4 | |
| Compound C | A549 (lung cancer) | 26.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the potency of these compounds against various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of related benzimidazole derivatives has been documented extensively. For example, derivatives with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria:
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Compound D | S. aureus (Gram-positive) | 16 | |
| Compound E | E. coli (Gram-negative) | 32 |
These findings suggest that the incorporation of the benzimidazole moiety may enhance the antimicrobial efficacy of the compounds.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Apoptotic pathways may be activated, leading to programmed cell death in malignant cells.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are potential mechanisms for its antimicrobial effects.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
Study 1: Anticancer Efficacy
A study conducted by Wei et al. demonstrated that a series of benzimidazole derivatives exhibited potent anticancer activity against multiple cell lines, including MCF7 and A549, with IC50 values ranging from 3 to 26 µM. The study emphasized the structure–activity relationship indicating that modifications on the benzimidazole core significantly influenced biological activity.
Study 2: Antimicrobial Properties
Research by Birajdar et al. showed that specific benzimidazole derivatives displayed moderate to good activity against Gram-positive pathogens like S. aureus and Gram-negative bacteria such as E. coli. The study compared these derivatives with standard antibiotics, revealing promising results in terms of lower MIC values.
Q & A
Basic: What are the standard synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-methoxyindol-1-yl)propanamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzimidazole and indole moieties. For example:
Coupling Reactions : Amide bond formation between 2-(1H-benzimidazol-2-yl)ethylamine and activated carboxylic acid derivatives (e.g., 3-(5-methoxyindol-1-yl)propanoic acid) using coupling agents like EDCl/HOBt in DMF .
Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency. Catalysts such as triethylamine or DMAP are used to accelerate amide bond formation .
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (ethanol/water) ensures purity. Yields are monitored via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Confirm connectivity of the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and indole (δ 6.7–7.4 ppm with a singlet for 5-methoxy at δ 3.8 ppm). The ethyl linker shows protons at δ 3.4–3.6 ppm (m, 2H) .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₂₁H₂₁N₅O₂ ([M+H]+: expected m/z 376.1764) validates molecular integrity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Structural Modifications : Systematically vary substituents on the benzimidazole (e.g., electron-withdrawing groups at position 5) and indole (e.g., halogenation at position 4). Use parallel synthesis to generate analogs .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., anti-proliferation in cancer lines). Compare IC₅₀ values to baseline compound .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing modifications that enhance hydrogen bonding or hydrophobic contacts .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Structural Reanalysis : Use X-ray crystallography (as in ) or 2D NMR (NOESY) to verify stereochemistry and confirm conformations.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by experimental noise .
Advanced: What strategies improve the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 to <2.5, enhancing solubility. Use shake-flask assays for validation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block labile sites (e.g., indole N-methylation) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs of carboxylic acid derivatives) to improve membrane permeability, with in vitro hydrolysis assays to confirm activation .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Cancer Research : Use MTT assays in leukemia (K562) or solid tumor (HeLa) lines to assess anti-proliferative activity .
- Neurological Targets : Screen for serotonin receptor binding (5-HT₃/5-HT₄) due to the indole moiety’s similarity to tryptamine .
- Antimicrobial Activity : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination) .
Advanced: How can computational methods predict off-target interactions and toxicity risks?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .
- Proteome-Wide Docking : Screen against the PDB using tools like SwissDock to flag unintended targets (e.g., cytochrome P450 isoforms) .
- ADMET Prediction : Leverage QSAR models in ADMET Predictor™ to estimate hepatotoxicity, Ames mutagenicity, and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
